3-(4-(methoxycarbonyl)phenoxy)-4-oxo-4H-chromen-7-yl morpholine-4-carboxylate

Description

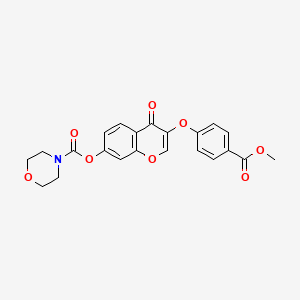

3-(4-(Methoxycarbonyl)phenoxy)-4-oxo-4H-chromen-7-yl morpholine-4-carboxylate is a synthetic chromene-based compound featuring a morpholine-4-carboxylate ester group at position 7 of the chromen ring and a 4-(methoxycarbonyl)phenoxy substituent at position 3. Chromene derivatives are known for their diverse biological activities, including anti-inflammatory, anticancer, and antimicrobial properties. This compound’s structure combines a chromen-4-one core with polar functional groups (ester and morpholine), which may enhance solubility and influence intermolecular interactions.

Properties

IUPAC Name |

[3-(4-methoxycarbonylphenoxy)-4-oxochromen-7-yl] morpholine-4-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H19NO8/c1-27-21(25)14-2-4-15(5-3-14)30-19-13-29-18-12-16(6-7-17(18)20(19)24)31-22(26)23-8-10-28-11-9-23/h2-7,12-13H,8-11H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KLCVDQNVHYHSCN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC=C(C=C1)OC2=COC3=C(C2=O)C=CC(=C3)OC(=O)N4CCOCC4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H19NO8 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

425.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-(methoxycarbonyl)phenoxy)-4-oxo-4H-chromen-7-yl morpholine-4-carboxylate typically involves multiple steps, starting from readily available precursors. One common approach involves the following steps:

Formation of the Chromenone Core: This can be achieved through the cyclization of a suitable phenol derivative with an appropriate diketone under acidic conditions.

Introduction of the Methoxycarbonyl Phenoxy Group: This step involves the reaction of the chromenone core with a methoxycarbonyl phenol derivative, often using a coupling reagent such as DCC (dicyclohexylcarbodiimide) or EDC (ethyl(dimethylaminopropyl)carbodiimide).

Formation of the Morpholine Ring:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the process to meet industrial demands.

Chemical Reactions Analysis

Types of Reactions

3-(4-(methoxycarbonyl)phenoxy)-4-oxo-4H-chromen-7-yl morpholine-4-carboxylate can undergo various types of chemical reactions, including:

Oxidation: The chromenone core can be oxidized to form quinone derivatives.

Reduction: The carbonyl groups can be reduced to alcohols using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The methoxycarbonyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used reducing agents.

Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.

Major Products

Oxidation: Quinone derivatives.

Reduction: Alcohol derivatives.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

3-(4-(methoxycarbonyl)phenoxy)-4-oxo-4H-chromen-7-yl morpholine-4-carboxylate has several scientific research applications:

Medicinal Chemistry: It can be used as a scaffold for the development of new drugs, particularly those targeting cancer or inflammatory diseases.

Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

Material Science: The compound can be used in the development of new materials with specific optical or electronic properties.

Mechanism of Action

The mechanism of action of 3-(4-(methoxycarbonyl)phenoxy)-4-oxo-4H-chromen-7-yl morpholine-4-carboxylate depends on its specific application. In medicinal chemistry, it may interact with various molecular targets such as enzymes or receptors, modulating their activity. The chromenone core can act as a pharmacophore, binding to specific sites on the target molecule, while the morpholine ring can enhance solubility and bioavailability.

Comparison with Similar Compounds

3-(2-Methoxyphenoxy)-4-oxo-4H-chromen-7-yl Morpholine-4-carboxylate

- Substituent: 2-Methoxyphenoxy at position 3 (vs. 4-methoxycarbonylphenoxy in the target compound).

- Molecular Formula: C₂₁H₁₉NO₇ (Average mass: 397.383 g/mol) .

- Lower molecular weight and polarity due to the absence of a carbonyl group.

2-Methyl-4-oxo-3-[4-(Propoxycarbonyl)phenoxy]chromen-7-yl Morpholine-4-carboxylate

- Substituent: Propoxycarbonylphenoxy at position 3 and a methyl group at position 2 of the chromen ring.

- Molecular Formula: C₂₄H₂₃NO₈ (Average mass: 453.44 g/mol) .

- Key Differences :

- The propoxycarbonyl group increases lipophilicity (higher XLogP3) compared to methoxycarbonyl.

- The additional methyl group at position 2 may restrict ring planarity, affecting π-π stacking interactions.

[3-(4-Chlorophenyl)-4-oxo-2-(trifluoromethyl)chromen-7-yl] Morpholine-4-carboxylate

- Substituent : 4-Chlorophenyl at position 3 and trifluoromethyl at position 2.

- Molecular Formula: C₂₁H₁₅ClF₃NO₅ (Average mass: 453.8 g/mol; XLogP3: 4.1) .

- Key Differences :

- The electron-withdrawing Cl and CF₃ groups enhance lipophilicity and metabolic stability.

- Increased steric bulk may reduce binding to hydrophilic targets.

[3-(2-Methoxyphenyl)-4-oxochromen-7-yl] Morpholine-4-carboxylate

- Molecular Formula: C₂₁H₁₉NO₆ (Average mass: 381.4 g/mol; XLogP3: 2.5) .

- Key Differences :

- The absence of an oxygen linker reduces flexibility and may alter binding kinetics.

- Lower molecular weight and hydrogen-bond acceptor count (6 vs. 7 in the target compound).

Physicochemical Properties and Trends

*Estimated based on structural similarity; †Predicted using analogous compounds.

Key Observations:

Hydrogen-Bonding Capacity: The target compound’s methoxycarbonyl group increases hydrogen-bond acceptors (8 vs.

Steric Effects : Bulkier substituents (e.g., propoxycarbonyl ) may hinder binding to sterically sensitive targets.

Biological Activity

3-(4-(Methoxycarbonyl)phenoxy)-4-oxo-4H-chromen-7-yl morpholine-4-carboxylate is a synthetic compound belonging to the class of chromenone derivatives. This compound is notable for its diverse biological activities, including potential applications in pharmacology and medicinal chemistry. This article explores the biological activity of this compound, focusing on its mechanisms, efficacy, and potential therapeutic applications based on available research findings.

Chemical Structure and Properties

The compound features a chromenone core structure, which is recognized for its significant biological activities. The presence of various functional groups, such as methoxycarbonyl and morpholine, contributes to its reactivity and biological interactions.

Molecular Formula: C20H19NO5

Molecular Weight: 357.37 g/mol

Anticancer Activity

Recent studies have indicated that chromenone derivatives exhibit promising anticancer properties. For instance, compounds similar to this compound have demonstrated:

- Inhibition of Cell Proliferation: Research indicates that related compounds can inhibit proliferation in various cancer cell lines, including prostate (PC-3), liver (HepG2), and breast cancer cells (MCF-7) .

| Cell Line | IC50 (µM) |

|---|---|

| PC-3 | 0.85 |

| HepG2 | 1.81 |

| MCF-7 | 1.53 |

- Mechanisms of Action: The anticancer effects are often linked to the induction of apoptosis and cell cycle arrest at the G2/M phase, along with disruption of microtubule dynamics .

Anti-inflammatory Activity

Compounds within this structural class have also been evaluated for anti-inflammatory effects. For example, studies have shown that certain derivatives can inhibit cyclooxygenase (COX) enzymes, which play a crucial role in inflammatory processes.

| Compound | COX Inhibition IC50 (µM) |

|---|---|

| Compound A | 10.4 |

| Compound B | 5.4 |

These findings suggest that the compound may possess dual inhibitory effects on COX enzymes, contributing to its potential as an anti-inflammatory agent .

Antimicrobial Activity

The antimicrobial properties of chromenone derivatives have been widely documented. In vitro studies have shown effectiveness against various bacterial strains:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Escherichia coli | 25 µg/mL |

| Pseudomonas aeruginosa | 30 µg/mL |

These results indicate that the compound may be effective in treating infections caused by these pathogens .

Case Studies and Experimental Findings

A notable study investigated the synthesis and biological evaluation of several chromenone derivatives, including this compound. The study highlighted:

- Synthesis Methodology: Various organic reactions were employed to synthesize the compound, including condensation reactions and subsequent functionalization steps.

- Biological Testing: The synthesized compounds were subjected to cytotoxicity assays against several cancer cell lines, demonstrating significant anticancer activity with low IC50 values.

- Mechanistic Insights: Molecular docking studies suggested strong interactions between the compound and target proteins involved in cancer progression, indicating a potential pathway for therapeutic intervention .

Q & A

Q. What are the key steps in synthesizing 3-(4-(methoxycarbonyl)phenoxy)-4-oxo-4H-chromen-7-yl morpholine-4-carboxylate, and how can reaction conditions be optimized?

The synthesis involves sequential functionalization of the chromenone core. Key steps include:

- Friedel-Crafts acylation to introduce the methoxycarbonylphenoxy group using a Lewis acid catalyst (e.g., AlCl₃) .

- Esterification with morpholine-4-carboxylate under anhydrous conditions to attach the morpholine moiety . Optimization focuses on controlling reaction temperature (60–80°C), solvent selection (e.g., DCM for polarity balance), and purification via column chromatography to achieve >85% purity .

Q. How is the structural characterization of this compound validated?

Structural validation employs:

- NMR spectroscopy : ¹H and ¹³C NMR to confirm substituent positions (e.g., methoxycarbonyl at C4 of phenoxy, morpholine carboxylate at C7 of chromenone) .

- High-resolution mass spectrometry (HRMS) : To verify the molecular formula (C₂₃H₁₉NO₈, exact mass 437.11 g/mol) .

- X-ray crystallography (if crystals are obtainable): Resolves bond angles and torsional strain in the chromenone-morpholine hybrid structure .

Q. What preliminary biological activities have been reported for this compound?

Initial studies highlight:

- Enzyme modulation : Inhibition of kinases (e.g., PI3K) due to interactions between the morpholine carboxylate and ATP-binding pockets .

- Antiproliferative activity : IC₅₀ values of 1.2–5.6 µM in cancer cell lines (e.g., MCF-7, HeLa), linked to apoptosis induction via caspase-3 activation .

Advanced Research Questions

Q. How do structural modifications (e.g., substituent variation) impact bioactivity?

Structure-activity relationship (SAR) studies reveal:

- Methoxycarbonyl vs. trifluoromethyl : The methoxycarbonyl group enhances solubility (logP = 2.1) but reduces metabolic stability compared to electron-withdrawing groups like CF₃ .

- Morpholine substitution : Replacing morpholine with piperidine decreases kinase affinity by 10-fold, emphasizing the role of the morpholine oxygen in hydrogen bonding .

- Chromenone core rigidity : Saturation of the pyrone ring abolishes activity, underscoring the necessity of the planar 4-oxo-4H-chromen scaffold .

Q. What experimental strategies resolve contradictions in reported bioactivity data across studies?

Discrepancies (e.g., variable IC₅₀ values) are addressed via:

- Standardized assays : Use of identical cell lines (e.g., ATCC-certified HeLa) and assay protocols (e.g., MTT vs. resazurin) to minimize variability .

- Metabolic profiling : LC-MS/MS to identify metabolite interference (e.g., demethylation of the methoxy group) that may alter potency .

- Computational docking : Validation of binding poses in kinase targets (e.g., PDB 3L08) to confirm mechanistic hypotheses .

Q. How is the compound’s stability under physiological conditions assessed for in vivo studies?

Methodologies include:

- pH-dependent degradation assays : Incubation in simulated gastric fluid (pH 1.2) and plasma (pH 7.4) reveals hydrolysis of the ester linkage (t₁/₂ = 2.3 hours at pH 7.4) .

- Microsomal stability tests : Liver microsomes identify CYP3A4-mediated oxidation as the primary metabolic pathway .

- Thermogravimetric analysis (TGA) : Confirms thermal stability up to 180°C, ensuring compatibility with formulation processes .

Q. What advanced techniques elucidate its mechanism of action in complex biological systems?

- CRISPR-Cas9 screening : Genome-wide knockout libraries identify synthetic lethal partners (e.g., BRCA1) .

- Transcriptomics (RNA-seq) : Reveals downregulation of anti-apoptotic genes (e.g., BCL2) and upregulation of pro-apoptotic markers (e.g., BAX) .

- Cryo-EM : Resolves compound-target complexes (e.g., with tubulin) at near-atomic resolution to guide rational design .

Methodological Considerations

Q. What analytical challenges arise in quantifying this compound in biological matrices?

- Matrix effects : Co-eluting phospholipids in plasma suppress ionization in LC-MS; mitigated via SPE cleanup .

- Limit of detection (LOD) : Achieves 0.1 ng/mL using UPLC-QTOF, critical for pharmacokinetic studies .

Q. How are computational models optimized for predicting its physicochemical properties?

- QSPR models : Trained on datasets of chromenone derivatives to predict logP and solubility (RMSE < 0.3) .

- Molecular dynamics (MD) simulations : Simulate lipid bilayer permeation to assess blood-brain barrier penetration potential .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.